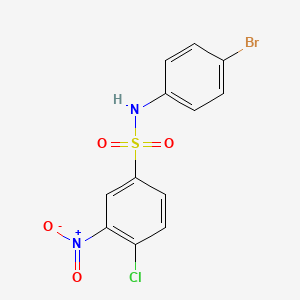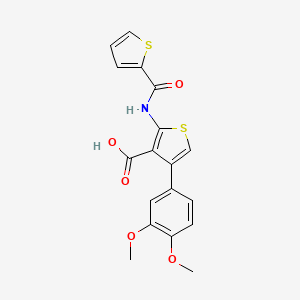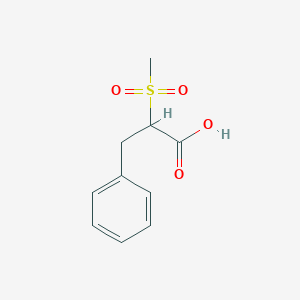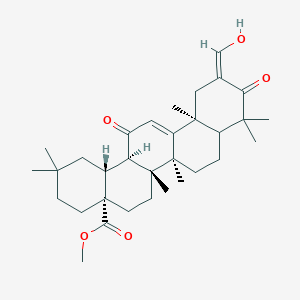
N-(4-ブロモフェニル)-4-クロロ-3-ニトロベンゼン-1-スルホンアミド
概要
説明
N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom on the phenyl ring, a chlorine atom, and a nitro group on the benzene ring, along with a sulfonamide functional group
科学的研究の応用
N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in microbial organisms or cancer cells, disrupting their normal functions .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in the biological processes of the organisms . For instance, some compounds inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects .
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to downstream effects such as the inhibition of cell growth or induction of cell death .
Result of Action
Related compounds have been shown to have promising antimicrobial and anticancer activities . These effects are often the result of the compound’s interaction with its targets, leading to changes in the biological processes of the organisms .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide typically involves the following steps:
Halogenation: The bromination and chlorination of the phenyl and benzene rings are carried out using bromine and chlorine reagents under controlled conditions.
Sulfonation: The sulfonamide group is introduced by reacting the halogenated nitrobenzene with a sulfonamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide involves large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(4-Bromo-phenyl)-4-chloro-3-amino-benzenesulfonamide.
Oxidation: Formation of oxidized sulfonamide derivatives.
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide derivatives: Compounds with similar structures but different substituents.
N-(4-Bromo-phenyl)-4-chloro-3-amino-benzenesulfonamide: A reduced form of the compound.
4-Bromophenylacetic acid: A related compound with a bromine atom on the phenyl ring.
Uniqueness
N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
特性
IUPAC Name |
N-(4-bromophenyl)-4-chloro-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)10-5-6-11(14)12(7-10)16(17)18/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPNJAQHYINCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411529.png)



![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2411535.png)

![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime](/img/structure/B2411538.png)


![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)
![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-isopropylbenzoyl)piperidine](/img/structure/B2411547.png)
